Perazine-d8 Sulfoxide
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Overview
Description
Perazine-d8 Sulfoxide is a deuterated derivative of Perazine Sulfoxide, a compound belonging to the phenothiazine class. Phenothiazines are known for their antipsychotic properties and are widely used in the treatment of psychiatric disorders. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Perazine Sulfoxide due to its stability and distinguishable mass spectrometric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perazine-d8 Sulfoxide is synthesized by the oxidation of Perazine-d8. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, often dichloromethane, at a temperature range of 0-25°C to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Perazine-d8 Sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction reactions can revert the sulfoxide back to the parent thioether.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Perazine-d8 Sulfone.
Reduction: Perazine-d8.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Perazine-d8 Sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry studies to investigate the metabolic pathways of Perazine Sulfoxide.
Biology: Employed in studies to understand the interaction of phenothiazine derivatives with biological targets.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Perazine Sulfoxide.
Industry: Applied in the development of new antipsychotic drugs and in the quality control of pharmaceutical products
Mechanism of Action
Perazine-d8 Sulfoxide exerts its effects primarily through the modulation of dopamine receptors in the brain. It acts as a dopamine antagonist, blocking the D2 receptors, which helps in reducing psychotic symptoms. The compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its antipsychotic and sedative effects.
Fluphenazine: A high-potency phenothiazine used in the treatment of schizophrenia
Uniqueness
Perazine-d8 Sulfoxide is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and in the development of new therapeutic agents .
Properties
CAS No. |
1246814-60-7 |
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Molecular Formula |
C20H25N3OS |
Molecular Weight |
363.549 |
IUPAC Name |
10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide |
InChI |
InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3/i13D2,14D2,15D2,16D2 |
InChI Key |
QGGFCTLXKUUQAT-DBVREXLBSA-N |
SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 |
Synonyms |
10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazine-d8 5-Oxide; Perazine-d8 Sulphoxide; |
Origin of Product |
United States |
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